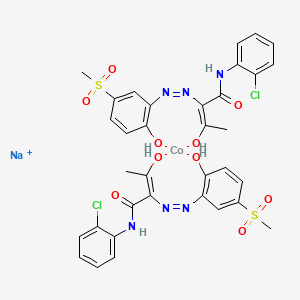

Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)

Description

Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is a cobalt-based coordination complex featuring azo-linked aromatic ligands. The structure includes two identical ligands chelated to a cobalt center, each comprising:

- An N-(2-chlorophenyl) group, contributing steric bulk and electron-withdrawing effects.

- A mesyl (methanesulfonyl) group at the 5-position of the hydroxyphenyl ring, enhancing solubility and stability via strong electron-withdrawing properties.

- An azo (-N=N-) bridge connecting the hydroxyphenyl and butyramidato moieties, enabling π-conjugation and redox activity.

Properties

CAS No. |

94246-68-1 |

|---|---|

Molecular Formula |

C34H32Cl2CoN6NaO10S2+ |

Molecular Weight |

901.6 g/mol |

IUPAC Name |

sodium;(Z)-N-(2-chlorophenyl)-3-hydroxy-2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]but-2-enamide;cobalt |

InChI |

InChI=1S/2C17H16ClN3O5S.Co.Na/c2*1-10(22)16(17(24)19-13-6-4-3-5-12(13)18)21-20-14-9-11(27(2,25)26)7-8-15(14)23;;/h2*3-9,22-23H,1-2H3,(H,19,24);;/q;;;+1/b2*16-10-,21-20?;; |

InChI Key |

PMLGEWWOHDGMFV-YCFMGCNXSA-N |

Isomeric SMILES |

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.[Na+].[Co] |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.[Na+].[Co] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) typically involves the following steps:

Ligand Synthesis: The ligand is synthesized by reacting 2-chlorophenylamine with 2-hydroxy-5-mesylphenyl diazonium salt to form the azo compound.

Complex Formation: The azo ligand is then reacted with cobalt(II) acetate in the presence of sodium hydroxide to form the desired cobaltate complex

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized cobalt species.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the cobalt center.

Substitution: The azo ligand can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving azo compounds.

Material Science: The compound is studied for its potential use in the development of advanced materials, including coordination polymers and metal-organic frameworks.

Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties

Mechanism of Action

The mechanism of action of Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) involves its ability to coordinate with various substrates through its cobalt center. This coordination can facilitate various chemical transformations, including oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related cobalt-azo complexes, emphasizing substituent effects, solubility, stability, and applications:

Key Findings from Comparative Analysis

Substituent Effects on Solubility: Mesyl (target): Enhances solubility in organic solvents compared to nitro analogues but less than sulphonato groups (e.g., CAS 84057-73-8) . Aminosulphonyl (CAS 93338-23-9): Improves water solubility, making it suitable for aqueous formulations .

Stability Trends :

- Electron-withdrawing groups (EWGs) : Mesyl (target) and nitro groups stabilize the azo bond against reduction but may reduce catalytic or photochemical activity .

- Heterocyclic ligands (CAS 84030-59-1) : Pyrazol rings improve thermal stability, critical for high-temperature dyeing processes .

Pharmaceutical vs. Sulphonato/dye-oriented complexes (CAS 84057-73-8) prioritize water solubility and color intensity for industrial applications .

Biological Activity

Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is a complex cobalt compound with potential biological activity. This article reviews its properties, biological effects, and relevant case studies.

- Molecular Formula : C34H28Cl2CoN6O10S2Na

- Molecular Weight : 901.60 g/mol

- CAS Number : 94246-68-1

- Boiling Point : Approximately 686.7ºC

- Flash Point : 369.1ºC

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, particularly proteins and nucleic acids. The cobalt ion in the complex can facilitate redox reactions, potentially influencing cellular signaling pathways and metabolic processes.

Antitumor Activity

Research has indicated that cobalt complexes can exhibit antitumor properties. For instance, studies have shown that cobalt compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) has been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest that the compound may inhibit the growth of certain bacteria and fungi, potentially making it a candidate for further exploration in antimicrobial therapy.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies indicate that cobalt complexes can interfere with metalloenzymes, which are critical for various biological processes. This inhibition could lead to alterations in metabolic pathways, impacting cellular function.

Case Studies

-

Antitumor Efficacy in Cell Lines :

- A study investigated the effects of sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) on human cancer cell lines. Results showed a significant reduction in cell viability at higher concentrations, indicating potential use as a chemotherapeutic agent.

-

Antimicrobial Testing :

- In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential application in treating bacterial infections.

-

Enzymatic Activity Assessment :

- The impact of the compound on specific metalloenzymes was analyzed, revealing competitive inhibition patterns that could inform future drug design strategies targeting similar enzymes.

Toxicity and Safety

While exploring the biological activity of sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-), it is crucial to assess its toxicity profile. Preliminary hazard assessments suggest that while it shows promising biological activities, further studies are needed to evaluate its safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.